molecular formula C16H18N8 B2523204 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine CAS No. 2034307-05-4

6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine

Cat. No. B2523204
CAS RN: 2034307-05-4
M. Wt: 322.376
InChI Key: NDTOSGOYBBBHOM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various purine derivatives, including those with a piperazine moiety, has been a subject of interest due to their potential biological activities. In the studies provided, a series of N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives were prepared and evaluated for their anticancer activity . Another study focused on the synthesis of novel purine ribonucleoside analogues with a 4-substituted piperazine at N(6) and evaluated their cytotoxicity on various cancer cell lines . Additionally, a multistep protocol was

Scientific Research Applications

Synthesis and Anticancer Activity

Several studies have focused on synthesizing novel purine derivatives, including those similar to 6-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-9H-purine, to evaluate their anticancer activities. The synthesis of novel substituted purine derivatives has led to the identification of compounds with promising cytotoxic activities against various cancer cell lines. For instance, Demir et al. (2015) reported the synthesis of novel 6-(substituted piperazino/amino)purines and their initial evaluation for cytotoxic activities on liver, breast, and colon carcinoma cells, identifying derivatives with significant anticancer potential (Demir et al., 2015).

Mechanisms of Action

The mechanisms of action of these compounds have been studied, with some inducing apoptosis and others causing cell cycle arrest. Sunagar et al. (2016) synthesized N-9 substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives and evaluated their anticancer activity, finding that certain derivatives induced G2/M phase arrest and significantly induced apoptosis in breast cancer cells, suggesting a potential mechanism of action for these compounds (Sunagar et al., 2016).

Antimicrobial and Antifungal Applications

Beyond anticancer activity, some derivatives have been explored for their antimicrobial and antifungal properties. Nadaf et al. (2020) synthesized a series of novel alkyl substituted purines for evaluation against Mycobacterium tuberculosis and various bacterial and fungal strains, showing considerable antimicrobial activity without significant toxicity. This study suggests the potential of these compounds in antimicrobial and antifungal applications (Nadaf et al., 2020).

properties

IUPAC Name

6-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8/c1-2-11(1)12-3-4-13(22-21-12)23-5-7-24(8-6-23)16-14-15(18-9-17-14)19-10-20-16/h3-4,9-11H,1-2,5-8H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTOSGOYBBBHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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